1,3-Di-o-tolylguanidine
Overview
Description
1,3-Di-o-tolylguanidine (DTG) is a synthetic organic compound . It is a selective σ-receptor agonist . It is known to interact with dopamine drugs . It has been studied in Wistar rats and Albino Swiss mice . It is also an agonist of the sigma receptor (σ1/σ2 receptor) and effectively inhibits the growth of small cell lung cancer cells .
Molecular Structure Analysis
The molecular structure of 1,3-Di-o-tolylguanidine is represented by the linear formula: (CH3C6H4NH)2C(=NH) . Its molecular weight is 239.32 .Chemical Reactions Analysis
1,3-Di-o-tolylguanidine is known to undergo various chemical reactions. For instance, it has been found that chloroform can be formed up to a 25% molar yield, while dichloroacetonitrile was formed into less than a 3% yield .Physical And Chemical Properties Analysis
1,3-Di-o-tolylguanidine is a solid substance . It has a melting point of 176-178 °C . It is soluble in water at 70 mg/mL at 20 °C .Safety And Hazards
Future Directions
1,3-Di-o-tolylguanidine is widely used in the vulcanization of rubber and other polymers . With the aging of tires and other rubber products, these compounds are gradually released into the environment, leading to potential human exposure . Therefore, future research could focus on understanding the environmental impact and potential health risks associated with exposure to 1,3-Di-o-tolylguanidine.
properties
IUPAC Name |
1,2-bis(2-methylphenyl)guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c1-11-7-3-5-9-13(11)17-15(16)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H3,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNUROKCUBTKLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=NC2=CC=CC=C2C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
41130-39-6 (hydrochloride) | |
Record name | N,N'-Bis(2-methylphenyl)guanidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097392 | |
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DSSTOX Substance ID |
DTXSID2026606 | |
Record name | 1,3-Di-o-tolylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2026606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White solid; [Hawley] Grey or white powder; [MSDSonline] | |
Record name | Guanidine, N,N'-bis(2-methylphenyl)- | |
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Record name | N,N'-Bis(2-methylphenyl)guanidine | |
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Solubility |
>35.9 [ug/mL] (The mean of the results at pH 7.4), SLIGHTLY SOL IN HOT WATER, ALC; VERY SOL IN ETHER; SOL IN CHLOROFORM | |
Record name | SID57264422 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | N,N'-BIS(2-METHYLPHENYL)GUANIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5307 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.10 @ 20 °C/4 °C | |
Record name | N,N'-BIS(2-METHYLPHENYL)GUANIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5307 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
1,3-Di-o-tolylguanidine | |
Color/Form |
WHITE POWDER, CRYSTALS FROM DILUTED ALC | |
CAS RN |
97-39-2 | |
Record name | Di-o-tolylguanidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N,N'-Bis(2-methylphenyl)guanidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Di-o-tolylguanidine | |
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Record name | Di-o-tolylguanidine | |
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Record name | Guanidine, N,N'-bis(2-methylphenyl)- | |
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Record name | 1,3-Di-o-tolylguanidine | |
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Record name | 1,3-di-o-tolylguanidine | |
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Record name | 1,3-DI-O-TOLYLGUANIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LL2P01I17O | |
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Record name | N,N'-BIS(2-METHYLPHENYL)GUANIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5307 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
179 °C | |
Record name | N,N'-BIS(2-METHYLPHENYL)GUANIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5307 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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